Cas no 2172145-34-3 (2,3-dihydro-1H-indene-1-sulfonyl fluoride)

2172145-34-3 structure
Produktname:2,3-dihydro-1H-indene-1-sulfonyl fluoride
CAS-Nr.:2172145-34-3
MF:C9H9FO2S
MW:200.229964971542
CID:5261518
2,3-dihydro-1H-indene-1-sulfonyl fluoride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3-dihydro-1H-indene-1-sulfonyl fluoride
-
- Inchi: 1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2
- InChI-Schlüssel: YPAFXXDOKYLQOE-UHFFFAOYSA-N
- Lächelt: C1(S(F)(=O)=O)C2=C(C=CC=C2)CC1
2,3-dihydro-1H-indene-1-sulfonyl fluoride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386283-2.5g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 95.0% | 2.5g |
$3530.0 | 2025-03-16 | |
Key Organics Ltd | ES-2298-5G |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | >95% | 5g |
£4196.00 | 2025-02-09 | |
Aaron | AR01JJHY-10g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 10g |
$10671.00 | 2023-12-14 | |
A2B Chem LLC | AZ90250-2.5g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 2.5g |
$3751.00 | 2024-04-20 | |
A2B Chem LLC | AZ90250-5g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 5g |
$5531.00 | 2024-04-20 | |
1PlusChem | 1P01JJ9M-100mg |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 100mg |
$834.00 | 2023-12-19 | |
1PlusChem | 1P01JJ9M-10g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 10g |
$9631.00 | 2023-12-19 | |
A2B Chem LLC | AZ90250-50mg |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 50mg |
$538.00 | 2024-04-20 | |
Aaron | AR01JJHY-50mg |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 95% | 50mg |
$681.00 | 2025-02-11 | |
A2B Chem LLC | AZ90250-1g |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
2172145-34-3 | 91% | 1g |
$1931.00 | 2024-04-20 |
2,3-dihydro-1H-indene-1-sulfonyl fluoride Verwandte Literatur
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2172145-34-3 (2,3-dihydro-1H-indene-1-sulfonyl fluoride) Verwandte Produkte
- 339108-80-4(1-(3,4-DICHLOROBENZYL)-2-OXO-6-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE)
- 2227866-15-9(4-(1-methyl-1H-imidazol-5-yl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 1804406-00-5(2,5-Bis(trifluoromethyl)-3-methylbenzaldehyde)
- 1261909-80-1(2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid)
- 1261912-11-1(4-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylbenzoic acid)
- 1361654-63-8(6-Fluoro-5-(2,3,5-trichlorophenyl)nicotinic acid)
- 1353988-05-2((3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride)
- 1181458-30-9(2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride)
- 1160615-37-1(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine)
- 1073372-10-7(5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2172145-34-3)2,3-dihydro-1H-indene-1-sulfonyl fluoride

Reinheit:99%
Menge:250mg
Preis ($):795